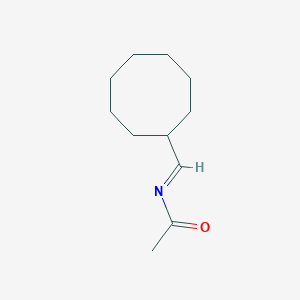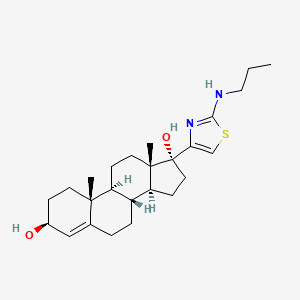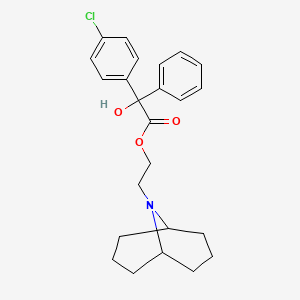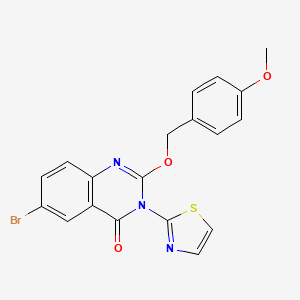
m-Tolylazoacetanilide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
m-Tolylazoacetanilide is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings. This compound is specifically known for its vibrant color and is often used as a dye or pigment in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of m-Tolylazoacetanilide typically involves the diazotization of m-toluidine followed by coupling with acetanilide. The reaction conditions generally include:
Diazotization: m-Toluidine is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with acetanilide in an alkaline medium (usually sodium hydroxide, NaOH) to form this compound.
Industrial Production Methods: In industrial settings, the production of this compound follows similar steps but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated control systems to maintain precise reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions: m-Tolylazoacetanilide undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form azoxy compounds.
Reduction: The azo group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Formation of azoxy compounds.
Reduction: Formation of corresponding amines.
Substitution: Formation of brominated or nitrated derivatives.
Aplicaciones Científicas De Investigación
m-Tolylazoacetanilide has a wide range of applications in scientific research:
Chemistry: Used as a dye in various chemical reactions to study reaction mechanisms and kinetics.
Biology: Employed as a staining agent in microscopy to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used as a pigment in the textile, plastic, and paint industries due to its vibrant color and stability.
Mecanismo De Acción
The mechanism of action of m-Tolylazoacetanilide primarily involves its interaction with molecular targets through the azo group. The compound can form stable complexes with various substrates, influencing their chemical and physical properties. The pathways involved often include:
Binding to Proteins: The azo group can interact with amino acid residues in proteins, affecting their function.
Formation of Complexes: The compound can form complexes with metal ions, influencing their reactivity and stability.
Comparación Con Compuestos Similares
m-Tolylazoacetanilide can be compared with other azo compounds such as:
p-Tolylazoacetanilide: Similar in structure but with the methyl group in the para position.
o-Tolylazoacetanilide: Similar in structure but with the methyl group in the ortho position.
Azobenzene: A simpler azo compound without the acetanilide group.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to form stable complexes and its vibrant color make it particularly valuable in industrial applications.
Propiedades
Número CAS |
64046-59-9 |
|---|---|
Fórmula molecular |
C15H15N3O |
Peso molecular |
253.30 g/mol |
Nombre IUPAC |
2-[(3-methylphenyl)diazenyl]-N-phenylacetamide |
InChI |
InChI=1S/C15H15N3O/c1-12-6-5-9-14(10-12)18-16-11-15(19)17-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,17,19) |
Clave InChI |
AFPFPNPSDVFOGE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)N=NCC(=O)NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![benzyl N-[(Z)-1-pyridin-2-ylethylideneamino]carbamodithioate](/img/structure/B13788260.png)



